![molecular formula C14H16N2O B7644651 N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B7644651.png)
N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.
Mechanism of Action
N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide exerts its pharmacological effects by inhibiting GABA transaminase, leading to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a crucial role in the regulation of neuronal excitability. By enhancing GABAergic neurotransmission, this compound can potentially reduce excessive neuronal activity and prevent seizures, anxiety, and other neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in various regions of the brain, including the cortex, hippocampus, and striatum. It has also been demonstrated to enhance GABAergic neurotransmission and reduce glutamatergic neurotransmission, leading to a net inhibitory effect on neuronal activity. In preclinical studies, this compound has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects, as well as improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for investigating the role of GABA in various physiological and pathological conditions. Its high potency and selectivity also make it a promising therapeutic agent for the treatment of neurological and psychiatric disorders. However, its limited solubility and stability may pose challenges in its formulation and administration.
Future Directions
Future research on N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its mechanisms of action and pharmacokinetics. Additional preclinical and clinical studies could also investigate its safety and efficacy in humans, as well as its potential for drug-drug interactions and adverse effects. Furthermore, the development of novel formulations and delivery methods could enhance its solubility and stability, improving its therapeutic potential.
Synthesis Methods
The synthesis of N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide involves the reaction of 4-(cyanomethyl)benzylamine with cyclopentanecarboxylic acid chloride in the presence of triethylamine as a catalyst. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has also been investigated as a cognitive enhancer and a potential treatment for cognitive impairment associated with aging and neurodegenerative diseases.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-10-9-11-5-7-13(8-6-11)16-14(17)12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLAWQBEITXXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide](/img/structure/B7644569.png)


![N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644580.png)
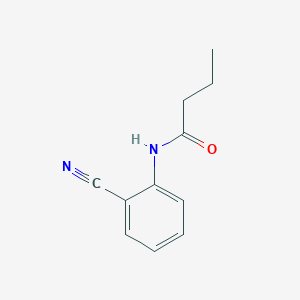

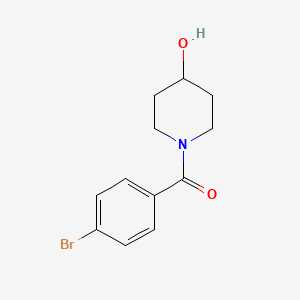
![5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide](/img/structure/B7644606.png)
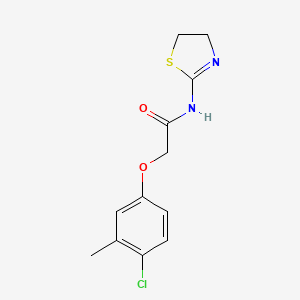
![N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide](/img/structure/B7644616.png)
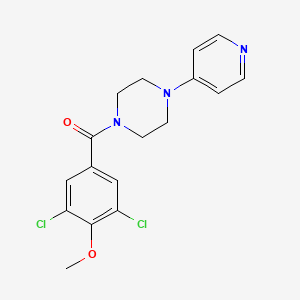
![2-(2-chloro-4-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644632.png)
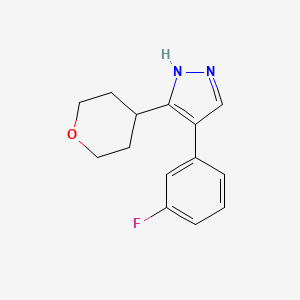
![3-[(4-ethylpiperazin-1-yl)methyl]-2-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644654.png)